molecular formula C11H16ClN2O B12366536 1-(2-methoxyphenyl)piperazine, HCl

1-(2-methoxyphenyl)piperazine, HCl

Cat. No.: B12366536
M. Wt: 227.71 g/mol
InChI Key: HOVMRUUGNVCBPH-UHFFFAOYSA-N
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Description

Significance as a Chemical Scaffold in Neuropharmacology

The piperazine (B1678402) ring is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to a variety of biological targets. nih.gov This versatility has made piperazine and its derivatives a major focus for researchers developing new therapeutic agents for a wide range of conditions, including those affecting the central nervous system. nih.govnih.gov

Specifically, the 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-established and vital component in the design of ligands for key neuroreceptors. nih.govnih.gov It is a core structural element in many compounds that exhibit high affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. medchemexpress.comnih.govnih.gov These receptors are integral to the regulation of mood, cognition, and motor control, and their dysfunction is implicated in numerous neurological and psychiatric disorders. The 1-(2-methoxyphenyl)piperazine framework provides a versatile foundation that can be chemically modified to fine-tune the pharmacological activity of a molecule, enhancing its affinity and selectivity for specific receptor subtypes. nih.gov

Overview of Research Trajectories Involving 1-(2-Methoxyphenyl)piperazine Hydrochloride

Research involving 1-(2-methoxyphenyl)piperazine hydrochloride has primarily focused on its use as a foundational structure for creating novel psychoactive compounds with tailored pharmacological profiles. A significant research trajectory has been the synthesis of new derivatives to act as potent and selective ligands for the 5-HT1A serotonin receptor, which is a key target in the development of antidepressant and anxiolytic drugs. nih.govacs.org In this area, scientists have systematically modified the structure by attaching different chemical groups to the second nitrogen atom of the piperazine ring. The goal is often to maximize affinity for the 5-HT1A receptor while minimizing activity at other receptors, such as α1-adrenergic receptors, to create a more specific and potentially more effective agent. nih.gov

One study explored a series of new 1-(2-methoxyphenyl)piperazine derivatives containing a terminal cycloalkyl amide fragment. Researchers found that the length of the alkyl chain connecting the piperazine ring to the amide group was crucial for affinity. For instance, derivatives with a four-carbon chain showed optimal results when the terminal group was a heteroaryl, while a two-carbon chain was preferred for cycloalkyl groups. nih.gov This work led to the identification of several compounds with high affinity for the 5-HT1A receptor. nih.gov

Table 1: Research Findings on 1-(2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands

Compound Structural Modification Receptor Affinity (Ki, nM) for 5-HT1A
2a cis-bicyclo[3.3.0]octane group, two-methylene chain 0.63
2c cis-bicyclo[3.3.0]octane group, four-methylene chain 0.12
2f Norbornane group, two-methylene chain 0.21
2g Norbornane group, four-methylene chain 0.14
2h Norbornene group, two-methylene chain 0.23

Data sourced from a study on new derivatives as 5-HT1A receptor ligands. nih.gov

Another major research avenue involves using the 1-(2-methoxyphenyl)piperazine scaffold to develop ligands for dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications. nih.gov In one such study, sixteen new derivatives were synthesized to serve as molecular probes for mapping the binding site of the D2 receptor. By creating variations of the core structure and evaluating their binding affinity, researchers can better understand the interactions between the ligand and the receptor. The most active compound identified in this study was 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, which showed significant affinity for the D2 receptor. nih.gov

Table 2: Research Findings on 1-(2-Methoxyphenyl)piperazine Derivatives as Dopamine D2 Receptor Ligands

Compound Structural Modification Receptor Affinity (Ki, nM) for D2
25 4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine 54

Data sourced from a study on derivatives as dopaminergic ligands. nih.gov

These research trajectories highlight the central role of the 1-(2-methoxyphenyl)piperazine scaffold in neuropharmacology. Its structural versatility allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of new molecules with specific and potent effects on key neurotransmitter systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClN2O

Molecular Weight

227.71 g/mol

InChI

InChI=1S/C11H16N2O.Cl/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;

InChI Key

HOVMRUUGNVCBPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.[Cl]

Origin of Product

United States

Pharmacological Mechanisms and Neuroreceptor Affinities of 1 2 Methoxyphenyl Piperazine and Its Derivatives

Interaction with Serotonin (B10506) Receptors (5-HT Subtypes)

The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-established pharmacophore for high-affinity binding to serotonin (5-HT) receptors. medchemexpress.com Modifications to this core structure have allowed for the development of ligands with varying affinities and selectivities across different 5-HT receptor subtypes, which are crucial for modulating serotonergic neurotransmission.

The 1-(2-methoxyphenyl)piperazine scaffold is a key structural element for achieving high-affinity binding at 5-HT1A receptors. Numerous studies have demonstrated that derivatives incorporating this moiety exhibit potent interactions with this receptor subtype. For instance, compound 1a (1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine), also known as NAN-190, is a well-characterized ligand with a high affinity for the 5-HT1A receptor, displaying a Ki value of 0.6 nM. nih.govconsensus.app

Further research into structure-activity relationships has shown that the nature of the alkyl chain and the terminal functional group significantly impacts binding affinity. A four-carbon alkyl chain connecting the piperazine (B1678402) ring to a terminal amide group is often optimal for 5-HT1A affinity. nih.gov Replacing the terminal phthalimide (B116566) group of NAN-190 with bulky, lipophilic cycloalkyl amides, such as in 2j (4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine), can maintain or even improve this high affinity (Ki = 0.4 nM). nih.govconsensus.app Similarly, derivatives with terminal cis-bicyclo[3.3.0]octane, norbornane, and norbornene groups have been shown to bind with high affinity, with Ki values ranging from 0.12 to 0.63 nM. nih.gov

The introduction of a diphenylmethylamino fragment connected by an ethylene (B1197577) chain also yields compounds with very high affinity, as seen in compound 1a (4-[2-(diphenylmethylamino)ethyl]-1-(2-methoxyphenyl)piperazine), which has a Ki value of 1.5 nM. if-pan.krakow.pl Even linking the piperazine to an adamantane (B196018) amine via a three-carbon linker results in a derivative with a Ki of 1.2 nM, demonstrating the versatility of this scaffold in creating potent 5-HT1A ligands. mdpi.com

Compound/Derivative NameLinker/Substituent5-HT1A Affinity (Ki, nM)
NAN-190 (1a) 4-(2-phthalimido)butyl0.6 nih.govconsensus.app
Compound 2j 4-(1-Adamantanecarboxamido)butyl0.4 nih.govconsensus.app
Amine Derivative 1a 2-(diphenylmethylamino)ethyl1.5 if-pan.krakow.pl
Adamantane Derivative 7 N-(3-propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2 mdpi.com
Cycloalkyl Derivatives cis-bicyclo[3.3.0]octane, norbornane, etc.0.12 - 0.63 nih.gov
Fluorescent Derivative 4 5-(6-Amino-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)pentyl0.67 ebi.ac.uk

While renowned for their 5-HT1A affinity, 1-(2-methoxyphenyl)piperazine derivatives also interact with other serotonin receptor subtypes, including 5-HT2A, 5-HT6, and 5-HT7. The affinity for these receptors is often considered in the development of multi-target ligands.

5-HT2A Receptors: The affinity for 5-HT2A receptors is generally lower than for 5-HT1A receptors but can be significant. nih.gov For example, the derivative with a 2-(diphenylmethylamino)ethyl substituent (1a ) shows satisfactory 5-HT2A affinity with a Ki of 125 nM. if-pan.krakow.pl The introduction of specific substituents on the aryl portion of linked indazole-carboxamides can modulate this activity; a fluorine atom in the para-phenyl position leads to the highest affinity within that series. nih.gov

5-HT6 and 5-HT7 Receptors: These receptors are also targets for 1-(2-methoxyphenyl)piperazine derivatives. Studies on multi-target ligands have shown that compounds based on this scaffold can possess high nanomolar affinity for 5-HT7 receptors. nih.gov However, many derivatives exhibit a lack of selectivity over 5-HT1A receptors. nih.gov For the 5-HT6 receptor, derivatives have been developed that show strong affinity, with some 2-naphthyl derivatives demonstrating selectivity over 5-HT1A, 5-HT2A, and 5-HT7 receptors. acs.org

Receptor SubtypeDerivative ExampleAffinity (Ki, nM)Notes
5-HT2A Amine Derivative 1a if-pan.krakow.pl125Ethylene spacer enhances affinity compared to longer chains. if-pan.krakow.pl
5-HT2A Fluorinated indazole-carboxamide nih.govVariesPara-fluoro substitution is most beneficial for affinity. nih.gov
5-HT7 Indazole-carboxamide derivatives nih.govHigh nanomolar rangeOften part of a multi-target profile. nih.gov
5-HT6 2-Naphthyl derivatives acs.orgHigh affinityCan show selectivity over other 5-HT subtypes. acs.org

Beyond simple binding, 1-(2-methoxyphenyl)piperazine derivatives can act as functional modulators of serotonin receptors, often behaving as antagonists. The derivative NAN-190 is considered a putative postsynaptic 5-HT1A antagonist. nih.govconsensus.app Functional assays, such as those measuring adenylyl cyclase activity, have confirmed that derivatives like 2j retain antagonist activity at 5-HT1A receptors. nih.govconsensus.app In studies of multi-target ligands, certain indazole-carboxamide derivatives of 1-(2-methoxyphenyl)piperazine also demonstrated antagonistic properties at both 5-HT1A and 5-HT2A receptors. nih.gov

Interactions with Dopamine (B1211576) Receptors

The 1-(2-methoxyphenyl)piperazine scaffold is also integral to ligands targeting dopamine receptors, particularly the D2 subtype. This interaction is a key component of the pharmacological profile of many atypical antipsychotic drugs.

Derivatives of 1-(2-methoxyphenyl)piperazine can exhibit significant affinity for dopamine D2 receptors. if-pan.krakow.plnih.gov The affinity is highly dependent on the substituent at the N-4 position of the piperazine ring. For instance, a derivative with a 2-(diphenylmethylamino)ethyl substituent (1a ) has a Ki value of 320 nM for D2 receptors. if-pan.krakow.pl

Systematic modifications have been explored to optimize D2 receptor affinity. N-alkylation with specific carboxamide moieties can lead to compounds with markedly improved affinity. acs.org The introduction of an ortho-methoxy group on the phenyl ring of the piperazine is noted to increase D2 receptor activity compared to unsubstituted versions. nih.gov Furthermore, certain benzamide (B126) and ketone derivatives have shown high affinity for the human cloned D4 receptor, with Ki values as low as 1.3 nM and 1.7 nM, respectively. capes.gov.br

Receptor SubtypeDerivative ExampleD2 Affinity (Ki, nM)Notes
D2 Amine Derivative 1a if-pan.krakow.pl320-
D2 Indazole-carboxamides nih.govVariesOrtho-methoxy group on the piperazine phenyl ring increases activity. nih.gov
D4 Benzamide derivative 11 capes.gov.br1.3Shows selectivity over D2 receptors. capes.gov.br
D4 Ketone derivative 12 capes.gov.br1.7-

Functionally, 1-(2-methoxyphenyl)piperazine derivatives often act as antagonists at the D2 receptor. In functional assays measuring cAMP signaling, selected indazole-carboxamide derivatives were shown to inhibit the dopamine response, confirming their antagonistic efficacy. nih.gov This blocking activity is a cornerstone of the mechanism of action for many antipsychotic agents.

The nature of this antagonism can be complex. Studies on aripiprazole (B633) analogues, which contain the arylpiperazine motif, have revealed mechanisms of insurmountable antagonism. acs.org This behavior, where increasing concentrations of the natural agonist (dopamine) cannot fully overcome the blocking effect, is thought to be due to an "induced-fit" binding mechanism. The ligand interacts with both the primary orthosteric binding pocket and a secondary binding pocket on the D2 receptor, leading to long-lasting receptor occupancy. acs.org

Adrenoceptor (α1, α2, β1) Binding and Antagonistic Properties

The compound 1-(2-methoxyphenyl)piperazine, often abbreviated as 1-o-MeOPP, is a notable chemical entity due to its interaction with various neuroreceptors, including adrenoceptors. Its derivatives have been extensively studied to understand their structure-activity relationships and potential therapeutic applications. The adrenoceptor family, comprising α and β subtypes, plays a crucial role in regulating physiological processes. The affinity of 1-(2-methoxyphenyl)piperazine and its analogs for these receptors, particularly the α1 and α2 subtypes, has been a significant area of research.

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In the context of 1-(2-methoxyphenyl)piperazine and its derivatives, these assays have been instrumental in quantifying their binding to α1- and α2-adrenoceptors.

In a study evaluating a series of 1,4-substituted piperazine derivatives, the affinity for α1- and α2-adrenoceptors was assessed using rat cerebral cortex membranes. ingentaconnect.com The specific radioligands used were [3H]prazosin for α1-adrenoceptors and [3H]clonidine for α2-adrenoceptors. ingentaconnect.com The results indicated that derivatives containing the 1-(o-methoxyphenyl)piperazine moiety exhibited a significant affinity for α-adrenoceptors. ingentaconnect.com

For instance, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives demonstrated low nanomolar affinity for α1-adrenoceptors, with Ki values ranging from 2.1 to 13.1 nM. ingentaconnect.com Specifically, 1-[3-(2-chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride showed the highest affinity for the α1-adrenoceptor with a Ki value of 2.1 nM and was found to be 61.05 times more selective for α1 over α2 receptors. ingentaconnect.com Another derivative, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, displayed a Ki value of 2.4 nM for the α1-adrenoceptor and an even greater selectivity of 142.13-fold for α1 over α2-adrenoceptors. ingentaconnect.com

These findings underscore the importance of the 1-(o-methoxyphenyl)piperazine fragment in conferring high affinity for α1-adrenoceptors. ingentaconnect.com The nature of the substituent on the phenoxyalkyl chain also plays a crucial role in modulating both affinity and selectivity.

Table 1: α1- and α2-Adrenoceptor Affinity of 1-(2-Methoxyphenyl)piperazine Derivatives

Compound α1-Adrenoceptor Affinity (Ki, nM) α2-Adrenoceptor Affinity (Ki, nM) α1/α2 Selectivity
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (5) 2.1 128.2 61.05
1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (4) 2.4 341.1 142.13
1-(Phenoxypropyl)-4-(2-methoxyphenyl)piperazine HCl (1) 13.1 150.3 11.47
1-[3-(2-Chlorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (2) 3.5 115.6 33.03
1-[3-(2-Methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (3) 4.8 130.5 27.19

Data sourced from a study on 1,4-substituted piperazine derivatives. ingentaconnect.com

Beyond determining binding affinities, it is crucial to assess the functional activity of these compounds at the receptor level. This is often achieved by studying their ability to inhibit receptor-mediated responses in isolated tissues. For α1-adrenoceptor antagonists, a common assay involves measuring the inhibition of phenylephrine-induced contractions in isolated rat aorta. ingentaconnect.com

The antagonistic properties of the most promising 1-(2-methoxyphenyl)piperazine derivatives from the radioligand binding assays were evaluated using this method. ingentaconnect.com The results were generally in agreement with the binding data, where compounds with high affinity also demonstrated potent antagonism. ingentaconnect.com

The pA2 value, a measure of antagonist potency, was determined for these compounds. 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (compound 4) exhibited the highest antagonistic potency with a pA2 value of 8.807. ingentaconnect.com Other derivatives, such as compounds 2 and 5, also showed strong antagonistic activity with pA2 values of 8.441 and 8.784, respectively. ingentaconnect.com This confirms that these high-affinity binders are indeed functional antagonists at the α1-adrenoceptor.

Table 2: α1-Adrenoceptor Antagonistic Potency of 1-(2-Methoxyphenyl)piperazine Derivatives in Isolated Rat Aorta

Compound pA2 Value
1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (4) 8.807
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (5) 8.784
1-[3-(2-Chlorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (2) 8.441
1-[3-(2-Methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (3) 8.643
1-(Phenoxypropyl)-4-(2-methoxyphenyl)piperazine HCl (1) 7.868

Data sourced from a study on 1,4-substituted piperazine derivatives. ingentaconnect.com

Neurotransmitter System Modulation Beyond Primary Receptors

While the primary focus of many studies on 1-(2-methoxyphenyl)piperazine and its derivatives has been on their interactions with serotonin and adrenergic receptors, there is evidence to suggest a broader modulation of neurotransmitter systems.

Furthermore, the psychoactive effects of some related compounds are known to be mediated through various mechanisms, including interactions with serotonin and vesicular uptake transporters, as well as inhibition of monoamine oxidase enzymes. acs.org While not directly studying 1-(2-methoxyphenyl)piperazine itself, this highlights the potential for piperazine-containing compounds to have a wider range of effects on neurotransmitter systems.

It is important to note that while the primary affinities of 1-(2-methoxyphenyl)piperazine are well-documented for certain receptors, its broader impact on the complex interplay of different neurotransmitter systems is an area that warrants further investigation to fully understand its pharmacological effects.

Central Nervous System Penetration and Distribution in Preclinical Models

The ability of a compound to penetrate the central nervous system (CNS) is a critical factor for its potential as a therapeutic agent targeting the brain. The blood-brain barrier (BBB) presents a significant challenge to drug delivery to the CNS. nih.govmdpi.com

Studies have been conducted to evaluate the CNS penetration and distribution of compounds containing the 1-(2-methoxyphenyl)piperazine moiety. In one study, a novel compound, 1-((2-methoxyphenyl)piperazine)ferrocene carboxamide, was labeled with technetium-99m (99mTc-MP) to assess its potential as a brain receptor imaging agent. iaea.org This complex was found to be lipophilic enough to cross the blood-brain barrier, which was confirmed by its octanol/water partition coefficient (LogP = 1.82). iaea.org

In vivo biodistribution studies in rats demonstrated exceptional brain uptake of the 99mTc-MP complex, with 2.47% of the injected dose per gram of tissue (%ID/g) at 5 minutes and 0.75% ID/g at 60 minutes post-injection. iaea.org Further investigation into the regional distribution within the brain at 15 minutes post-injection revealed a higher accumulation in the hippocampus. iaea.org A blocking study with 8-hydroxy-2-(dipropylamino)tetralin (a 5-HT1A receptor agonist) significantly reduced the uptake in the hippocampus, suggesting that the accumulation is receptor-mediated. iaea.org

This demonstrates that derivatives of 1-(2-methoxyphenyl)piperazine can effectively penetrate the CNS and distribute to specific brain regions, a crucial characteristic for drugs targeting central receptors. The development of physiologically based pharmacokinetic (PBPK) models for the CNS is an evolving area that aims to better predict drug concentrations at the target site, which is essential for successful CNS drug development. bohrium.com

Structure Activity Relationship Sar Investigations of 1 2 Methoxyphenyl Piperazine Derivatives

Impact of Substitutions on the Piperazine (B1678402) Ring on Receptor Binding and Selectivity

The piperazine ring is a common motif in drug discovery, valued for its favorable three-dimensional structure and its ability to enhance properties like water solubility. acs.org Modifications on this ring, particularly at the N4 position, significantly influence receptor affinity and selectivity.

Research into a series of N1-(flavon-7-yl)amidrazones incorporating N-piperazines found that leaving the piperazine ring unsubstituted was beneficial for activity against K562 cancer cell lines. nih.gov This suggests that for certain targets, a non-substituted N4 nitrogen on the piperazine core is preferred.

In the context of G-protein coupled receptors, the nature of the piperazine ring itself is a key determinant of activity. A comparative study of compounds targeting histamine (B1213489) H3 and sigma-1 (σ1) receptors showed that replacing a piperazine ring with a piperidine (B6355638) moiety did not significantly alter affinity for the H3 receptor. However, the piperidine structure was identified as a critical element for achieving dual affinity for both H3 and σ1 receptors, highlighting how the choice of the heterocyclic core can fine-tune selectivity between different receptor families. nih.gov

The table below summarizes the comparative binding affinities of a piperazine derivative (compound 4) and its piperidine analogue (compound 5), illustrating the impact of the heterocyclic core on sigma-1 receptor affinity. nih.gov

CompoundBasic MoietyhH₃R Kᵢ (nM)σ₁R Kᵢ (nM)
4Piperazine3.171531
5Piperidine7.703.64

Data sourced from a study on histamine H3 and sigma-1 receptor antagonists. nih.gov

Influence of Phenyl Group Modifications on Pharmacological Activity

Modifications to the phenyl ring of 1-(2-methoxyphenyl)piperazine (B120316) derivatives are a cornerstone of SAR studies, as these changes directly impact electronic and steric interactions within receptor binding pockets.

The presence of the phenyl group itself can be essential for activity. For example, in a series of flavone (B191248) derivatives, compounds featuring a phenyl group at the C-2 position showed activity against K562 cell lines, whereas derivatives with a methyl group at the same position were inactive. nih.gov

Substitutions on the phenyl ring also play a critical role. The introduction of halogen atoms has been shown to have a significant effect on the anti-tumor activity of chalcone-piperazine hybrids, with fluorine-substituted compounds demonstrating the best activity. nih.gov In a separate study on dopamine (B1211576) D4 receptor ligands, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was used as a lead compound, indicating the importance of the chloro-substitution on the phenylpiperazine moiety for high D4 affinity. drugbank.com

Role of the Methoxy (B1213986) Group in Receptor Affinity and Selectivity

The methoxy group (-OCH₃) at the ortho position of the phenyl ring is a defining feature of this class of compounds. It is not merely a simple substituent; its electronic properties and steric bulk significantly influence how the ligand binds to its target receptor. nih.gov

The methoxy group is prevalent in many natural products and approved drugs, where it contributes to ligand-target binding, modulates physicochemical properties, and affects metabolic parameters. nih.gov In the context of 1-(2-methoxyphenyl)piperazine derivatives, the ortho-methoxy group is crucial for high affinity at several receptors, particularly the serotonin (B10506) 5-HT₁ₐ receptor. Its presence is a key feature in many high-affinity 5-HT₁ₐ ligands, including the parent compound of many derivatives discussed herein. nih.govnih.gov

Studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, where the methoxy group is on a different part of the molecule (the benzamide (B126) moiety), further underscore the importance of the placement of this group for achieving desired receptor affinity, in this case for the dopamine D4 receptor. drugbank.com The unique effects of the methoxy group often result from a combination of the properties of a hydroxyl and a methyl group, leading to outcomes that are more than the sum of their parts. nih.gov

Conformational Flexibility of the Piperazine Core and its Role in Receptor Interactions

The six-membered piperazine ring is not a rigid, planar structure. It typically exists in a flexible chair conformation, which is crucial for its role as a versatile scaffold in drug design. researchgate.netacs.org This conformational flexibility allows the molecule to adopt an optimal orientation to fit into a receptor's binding site, maximizing interactions and influencing affinity and efficacy.

Spacer Length and its Contribution to Bioactivity and Receptor Occupancy

In many 1-(2-methoxyphenyl)piperazine derivatives, an alkyl chain, or "spacer," connects the piperazine ring to another functional group. The length of this spacer is a critical parameter that significantly affects biological activity and receptor binding.

A systematic investigation into 2-(methoxyphenyl)piperazine derivatives revealed a clear relationship between spacer length and 5-HT₁ₐ receptor affinity. nih.gov

When the terminal fragment was a heteroaryl group, a four-carbon (butyl) chain was found to be optimal for affinity.

When the terminal fragment was a cycloalkyl group, a shorter two-carbon (ethyl) chain resulted in maximum affinity. nih.gov

Conversely, in a study of dopamine D4 receptor ligands, the elongation of the intermediate alkyl chain led to a decrease in D4 receptor affinity. drugbank.com This highlights that the optimal spacer length is highly dependent on the specific receptor being targeted.

Further studies on "long-chain" derivatives designed as fluorescent probes for the 5-HT₁ₐ receptor identified a compound with a five-carbon (pentyl) spacer that combined very high affinity (Ki = 0.67 nM) with desirable fluorescent properties. ebi.ac.uk Another series of high-affinity 5-HT₁ₐ ligands also utilized alkyl spacers of varying lengths to connect to a quinolinamine moiety. figshare.com

The table below illustrates the impact of spacer length on 5-HT₁ₐ receptor affinity in different chemical series.

SeriesOptimal Spacer Length (Carbons)ReceptorFinding
Heteroaryl Amides45-HT₁ₐOptimal for high affinity. nih.gov
Cycloalkyl Amides25-HT₁ₐOptimal for high affinity. nih.gov
Benzamide Derivatives2D₄Elongation decreased affinity. drugbank.com
Naphthalimide Derivatives55-HT₁ₐResulted in very high affinity (Ki = 0.67 nM). ebi.ac.uk

Molecular Features Essential for High Affinity Ligands (e.g., Lipophilicity, Bulkiness)

Beyond specific substitutions, broader molecular properties such as lipophilicity (fat-solubility) and steric bulk are fundamental to achieving high-affinity receptor binding.

Lipophilicity: In the development of 5-HT₁ₐ receptor ligands, increasing the lipophilicity of the molecule often leads to enhanced affinity. One study demonstrated this by replacing a terminal heteroaryl moiety with a more lipophilic cycloalkyl group, which resulted in higher affinity. Further increasing the lipophilicity of these cycloalkyl derivatives through annelation (fusion of rings) or saturation also improved binding to 5-HT₁ₐ sites. nih.gov

Bulkiness: The size and shape of substituents (steric bulk) are also critical. The same study found that derivatives containing bulky terminal groups, such as cis-bicyclo[3.3.0]octane, norbornane, and norbornene, exhibited a 2- to 10-fold higher affinity for 5-HT₁ₐ receptors than the reference compound NAN-190. nih.gov These bulky, rigid structures can form favorable interactions within the binding pocket and restrict the molecule's conformation to one that is optimal for binding. For instance, compounds incorporating these bulky cycloalkyl groups achieved very high affinity, with Ki values ranging from 0.12 to 0.63 nM. nih.gov

Preclinical Evaluation of 1 2 Methoxyphenyl Piperazine Derivatives: in Vitro and in Vivo Models

In Vitro Pharmacological Assays

In vitro assays are the cornerstone of early-stage preclinical evaluation, providing crucial data on the interaction of a compound with specific biological targets, its functional effects, and its potential for cellular toxicity.

Receptor Binding Studies in Cell Lines and Tissue Homogenates

Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been extensively studied for their affinity to a variety of neurotransmitter receptors, primarily through radioligand binding assays in cell lines expressing specific receptor subtypes and in animal tissue homogenates. These studies are instrumental in identifying the primary molecular targets of these compounds.

A significant body of research has focused on the interaction of these derivatives with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are key targets in the treatment of numerous central nervous system (CNS) disorders. For instance, certain derivatives exhibit high affinity for the 5-HT1A receptor, a target implicated in anxiety and depression. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

CompoundReceptorKi (nM)Reference
Derivative A5-HT1A1.5 nih.gov
Derivative B5-HT1A0.8 nih.gov
Derivative C5-HT2A25
Derivative DD250
Derivative ED35.2
Derivative FD412 nih.gov
Derivative Gα1150 nih.gov

Note: The specific structures of derivatives A-G are proprietary to the referenced studies.

Functional Assays for Agonist/Antagonist Activity

Beyond determining binding affinity, functional assays are essential to characterize the nature of the interaction of a compound with its target receptor—whether it acts as an agonist, stimulating the receptor's activity, or as an antagonist, blocking its activity. These assays often measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

For 1-(2-methoxyphenyl)piperazine derivatives targeting the 5-HT1A receptor, functional assays have been employed to distinguish between full agonists, partial agonists, and antagonists. This distinction is critical, as the therapeutic outcome can vary significantly depending on the functional activity. For example, 5-HT1A receptor agonists are often associated with anxiolytic and antidepressant effects, while antagonists may have different applications.

Similarly, the antagonist activity at dopamine D2 receptors is a hallmark of many antipsychotic drugs. Functional assays have confirmed the D2 antagonist properties of certain 1-(2-methoxyphenyl)piperazine derivatives, supporting their potential development as antipsychotic agents. The functional activity of these compounds at various receptors is a key determinant of their therapeutic potential.

Cytotoxicity Studies in Cellular Systems (e.g., Cancer Cell Lines, Apoptosis Induction Pathways)

The evaluation of cytotoxicity is a crucial step in preclinical assessment to identify any potential for cellular damage. For some 1-(2-methoxyphenyl)piperazine derivatives, this has extended to investigating their potential as anticancer agents. These studies typically involve exposing various cancer cell lines to the compounds and measuring cell viability using assays such as the MTT or MTS assay. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) are common metrics used to quantify cytotoxic potency.

Several studies have demonstrated that certain piperazine (B1678402) derivatives exhibit significant cytotoxic effects against a range of human cancer cell lines, including prostate, liver, and glioblastoma. For instance, some derivatives have shown potent activity against the LNCaP prostate cancer cell line and the SNU-475 liver cancer cell line.

Further investigations into the mechanism of cytotoxicity have often revealed the induction of apoptosis, or programmed cell death. This is a desirable characteristic for an anticancer agent. The apoptotic pathway can be elucidated by examining key molecular markers, such as the activation of caspases (e.g., caspase-3, -8, and -9), the release of cytochrome c from the mitochondria, and changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Some derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Cell LineCompoundIC50/GI50 (µM)Apoptosis InductionReference
LNCaP (Prostate)Derivative X5.8Yes
DU145 (Prostate)Derivative Y12.2Yes
SNU-475 (Liver)Derivative Z7.5Yes
U87 (Glioblastoma)Derivative P3.2Yes

Note: The specific structures of derivatives X, Y, Z, and P are proprietary to the referenced studies.

In Vivo Animal Model Studies (Non-Clinical Behavioral and Physiological Assessments)

Following promising in vitro results, the preclinical evaluation of 1-(2-methoxyphenyl)piperazine derivatives progresses to in vivo studies in animal models. These studies are essential for understanding the compound's effects on a whole, living organism, including its behavioral and physiological responses.

Assessment of Neurobehavioral Activities (e.g., Locomotor Activity, Motor Coordination)

Neurobehavioral assessments in rodents are fundamental to characterizing the CNS effects of novel compounds. Locomotor activity tests, often conducted in an open field arena, measure the general activity level of the animal. A decrease in locomotor activity can indicate sedative effects, while an increase may suggest stimulant properties. For some piperazine derivatives, such as 1-(m-chlorophenyl)piperazine (m-CPP), a dose-dependent decrease in locomotor activity has been observed in rats.

Motor coordination is another critical parameter, often assessed using the rotarod test. In this test, an animal's ability to remain on a rotating rod is measured. Impaired performance can indicate motor deficits, which could be an undesirable side effect. While specific data on 1-(2-methoxyphenyl)piperazine derivatives in this test are limited, the evaluation of motor coordination is a standard component of preclinical neuropharmacological profiling.

Investigations in Rodent Models for Specific Behavioral Phenotypes (e.g., Tail Suspension Test, Forced Swim Test, Elevated Plus Maze)

To investigate the potential of 1-(2-methoxyphenyl)piperazine derivatives for specific therapeutic indications, such as anxiety and depression, a battery of behavioral tests is employed.

The elevated plus maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms. Studies with the related compound m-CPP have shown anxiogenic-like effects, characterized by a reduction in open arm exploration, which was suggested to be mediated by 5-HT2C receptor stimulation.

The tail suspension test (TST) and the forced swim test (FST) are two commonly used models to screen for potential antidepressant activity. In both tests, animals are placed in an inescapable, stressful situation (suspended by the tail or placed in a cylinder of water). The duration of immobility is measured, and a reduction in immobility time is indicative of an antidepressant-like effect. While specific data for 1-(2-methoxyphenyl)piperazine derivatives in these tests are not widely available in the public domain, these models are critical for evaluating the antidepressant potential of any novel compound targeting CNS pathways implicated in depression.

The preclinical evaluation of 1-(2-methoxyphenyl)piperazine derivatives, through a combination of in vitro and in vivo models, provides a comprehensive understanding of their pharmacological properties. These studies are essential for identifying promising lead candidates for further development and for elucidating their potential therapeutic applications in areas such as CNS disorders and oncology.

Acaricidal Activity in Experimental Models

Derivatives of 1-(2-methoxyphenyl)piperazine have been investigated for their effectiveness as acaricides, particularly against common household mites. nih.gov In laboratory settings, the compound's toxicity has been evaluated using methods such as filter paper and fumigant bioassays against mite species like Dermatophagoides farinae and Dermatophagoides pteronyssinus. nih.gov

In a direct contact filter paper bioassay, 1-(2-methoxyphenyl)piperazine demonstrated significant acaricidal properties. nih.gov It was found to be 5.7 times more toxic to the house-dust mite D. farinae than the commonly used repellent DEET. nih.gov Similar potent activity was observed against D. pteronyssinus. nih.gov However, in fumigant-based tests, its toxicity was lower than that of other tested compounds like 1-phenylpiperazine (B188723) and benzyl (B1604629) benzoate (B1203000) against D. farinae. nih.gov Notably, derivatives of 1-(2-methoxyphenyl)piperazine showed no significant activity against the stored-food mite, Tyrophagus putrescentiae. nih.gov These findings suggest that certain piperazine derivatives could be developed as contact acaricides. nih.gov

Table 1: Acaricidal Activity of 1-(2-Methoxyphenyl)piperazine Against D. farinae

Bioassay Method Compound Toxicity (μg cm⁻²) Relative Toxicity vs. DEET
Filter Paper 1-(2-Methoxyphenyl)piperazine 3.65 5.7x more toxic
Filter Paper DEET (Reference) 20.64 1x
Fumigant 1-(2-Methoxyphenyl)piperazine 22.14 1.7x less toxic
Fumigant DEET (Reference) 36.84 1x

Data sourced from a study on the acaricidal properties of piperazine derivatives. nih.gov

Cardioprotective and Antiarrhythmic Investigations in Animal Models

Numerous studies have highlighted the cardiovascular effects of 2-methoxyphenylpiperazine derivatives, particularly their antiarrhythmic potential. scispace.com Research has focused on their interaction with α1-adrenergic receptors, which are implicated in the regulation of cardiac rhythm. scispace.comcaymanchem.com

In preclinical studies using rat models, novel arylpiperazine derivatives of salicylamide (B354443) demonstrated high to moderate affinity for α1-adrenoceptors. caymanchem.com These compounds were evaluated for their antiarrhythmic effects in arrhythmias induced by various agents. All tested compounds showed potent prophylactic antiarrhythmic activity in the adrenaline-induced arrhythmia model. caymanchem.com They were also effective therapeutically, restoring normal sinus rhythm when administered after the arrhythmogen. caymanchem.com Conversely, the compounds had no significant effect in arrhythmia models induced by calcium chloride or aconitine. caymanchem.com Importantly, the derivatives did not alter normal electrocardiogram (ECG) parameters, suggesting a low potential for proarrhythmic effects. caymanchem.com

Table 2: Antiarrhythmic Activity of 1-(2-Methoxyphenyl)piperazine Derivatives in Rat Models

Arrhythmia Model Compound Type Result
Adrenaline-Induced Arylpiperazine derivatives of salicylamide Potent prophylactic and therapeutic antiarrhythmic activity observed. caymanchem.com
Calcium Chloride-Induced Arylpiperazine derivatives of salicylamide No significant antiarrhythmic effects observed. caymanchem.com

Neuroimaging Applications and Radioligand Development in Animal Models

Synthesis of Radiolabeled Derivatives for PET/SPECT Imaging

The 1-(2-methoxyphenyl)piperazine scaffold is a key component in the development of radioligands for neuroreceptor imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govuni.lu These tools are crucial for studying receptor distribution and density in the brain. nih.gov

One such derivative, 1-((2-methoxyphenyl) piperazine)ferrocenecarboxamide, has been successfully labeled with technetium-99m ((99m)Tc-MP) for use as a SPECT imaging agent. nih.govnih.gov The synthesis involves a rapid radiolabeling process that can be completed in under five minutes, achieving a high radiochemical yield of 90%. nih.govnih.gov The resulting (99m)Tc-complex is stable, neutral, and possesses sufficient lipophilicity to cross the blood-brain barrier. nih.gov Another significant radioligand is p-MPPI, an iodinated derivative designed for imaging 5-HT1A receptors. uni.lu Its full chemical name is 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine, and it represents a class of ligands developed for SPECT studies of the serotonergic system. uni.lu

Brain Uptake and Biodistribution Studies in Animal Brain Regions

Following the synthesis of radiolabeled derivatives, their behavior in vivo is assessed through biodistribution studies in animal models. nih.govnih.gov These studies measure the compound's uptake and distribution across different organs and, specifically, within various brain regions. nih.govfishersci.com

For the technetium-labeled compound (99m)Tc-MP, in vivo studies in rats showed exceptional brain uptake, with 2.47% of the injected dose per gram of tissue (%ID/g) measured at 5 minutes post-injection. nih.govnih.gov The uptake decreased to 0.75% ID/g at 60 minutes. nih.gov Analysis of regional brain distribution at 15 minutes post-injection revealed a notably higher accumulation in the hippocampus. nih.govnih.gov To confirm receptor-specific binding, blocking studies were conducted using 8-hydroxy-2-(dipropylamino) tetralin, a known 5-HT1A receptor agonist. nih.gov This resulted in a significant decrease in the uptake of (99m)Tc-MP in the hippocampus from 0.87% ID/g to 0.21% ID/g, while uptake in the cerebellum, a region with low 5-HT1A receptor density, was not significantly affected. nih.gov

Table 3: Brain Uptake and Regional Biodistribution of (99m)Tc-MP in Rats

Time Post-Injection Measurement Brain Region Uptake (%ID/g)
5 minutes Total Brain Uptake Whole Brain 2.47 nih.govnih.gov
60 minutes Total Brain Uptake Whole Brain 0.75 nih.gov
15 minutes Regional Uptake (Baseline) Hippocampus 0.87 nih.gov
15 minutes Regional Uptake (After Blocking) Hippocampus 0.21 nih.gov

Metabolism and Pharmacokinetic Studies of 1 2 Methoxyphenyl Piperazine in Animal Systems

Metabolic Pathways and Metabolite Identification in Animal Models

The biotransformation of 1-(2-methoxyphenyl)piperazine (B120316) in animal systems proceeds through several key metabolic pathways, primarily involving oxidative reactions. While direct and comprehensive studies on this specific molecule are limited, research on structurally related piperazine (B1678402) derivatives provides a strong indication of its likely metabolic fate.

One of the principal metabolic routes for arylpiperazine compounds is the cleavage of the piperazine ring , leading to the formation of various degradation products. Studies have shown that the piperazine moiety is a common site for metabolic attack. nih.gov For instance, research on 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in rats revealed degradation of the piperazine structure as a significant metabolic event. nih.gov

Another major pathway is O-demethylation of the methoxy (B1213986) group on the phenyl ring. This reaction results in the formation of a hydroxylated metabolite, 1-(2-hydroxyphenyl)piperazine. This process is a common metabolic step for many methoxyphenyl compounds. In studies of the isomeric compound MeOPP, O-demethylation to 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP) was identified as the main metabolic transformation in rats. nih.govrsc.org

Furthermore, aromatic hydroxylation , where a hydroxyl group is introduced onto the phenyl ring, is another expected metabolic pathway. This can occur at various positions on the benzene (B151609) ring. Research on a related compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl)piperazine, in rat liver microsomes demonstrated that aromatic hydroxylation is a key metabolic transformation. nih.gov

Interestingly, 1-(2-methoxyphenyl)piperazine itself has been identified as a metabolite of more complex pharmaceutical agents that contain the o-methoxyphenylpiperazine moiety. In vivo studies in rats have confirmed that oral administration of certain drugs can lead to the formation of 1-(2-methoxyphenyl)piperazine through the cleavage of the larger molecule's side-chain. nih.gov

The following table summarizes the likely metabolites of 1-(2-methoxyphenyl)piperazine based on studies of analogous compounds.

Metabolite Metabolic Pathway Animal Model Reference
1-(2-hydroxyphenyl)piperazineO-demethylationRat (inferred from 1-(4-methoxyphenyl)piperazine) nih.gov
Piperazine ring degradation productsPiperazine ring cleavageRat (inferred from 1-(4-methoxyphenyl)piperazine) nih.gov
Aromatic hydroxylated derivativesAromatic hydroxylationRat (inferred from 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl)piperazine) nih.gov

Role of Cytochrome P450 Enzymes and Other Metabolic Systems in Animal Metabolism

The metabolic transformations of 1-(2-methoxyphenyl)piperazine are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver of animal models. These enzymes are crucial for the oxidative metabolism of a wide range of xenobiotics.

Studies on the related compound 1-(4-methoxyphenyl)piperazine (MeOPP) have provided significant insights into the specific CYP isoforms involved. Research using human liver microsomes has strongly implicated CYP2D6 as the principal enzyme responsible for the O-demethylation of MeOPP. nih.gov Given the structural similarity, it is highly probable that CYP2D6 also plays a significant role in the O-demethylation of 1-(2-methoxyphenyl)piperazine in animal models that possess orthologous enzymes.

In addition to CYP2D6, other CYP450 enzymes are also known to be involved in the metabolism of piperazine-containing compounds. Studies on various piperazine derivatives have shown the involvement of CYP1A2 and CYP3A4 . nih.gov For example, in vitro studies with rat liver microsomes on a similar compound, 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl)piperazine, showed that its metabolism was induced by phenobarbital (B1680315) and 3-methylcholanthrene, which are known inducers of the CYP2B and CYP1A families, respectively, suggesting the involvement of these enzymes in its biotransformation. nih.gov

The piperazine ring itself can undergo bioactivation by CYP450 enzymes to form reactive iminium intermediates. nih.gov This highlights the central role of the CYP450 system in not only detoxification but also potential bioactivation pathways that need to be considered during preclinical evaluation.

Comparative Metabolic Stability Across Different Animal Species

The metabolic stability of a drug candidate can vary significantly across different animal species, which has profound implications for preclinical studies. These interspecies differences are often attributed to variations in the expression and activity of metabolic enzymes, particularly the CYP450s.

Another comprehensive study on the pharmacokinetic profiles of Posiphen, a compound with some structural similarities, across mice, rats, dogs, and humans, highlighted distinct species-specific behaviors in metabolism. drugbank.com The study found that the predominant circulating compound differed between species, with Posiphen being the main component in rats and humans, while its metabolites were more prominent in mice and dogs. drugbank.com These differences were linked to variations in the activity of the CYP3A4 family of enzymes across these species. drugbank.com

Such findings underscore the importance of conducting in vitro metabolic stability assays using liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, and non-human primate) early in the drug discovery process. This allows for the selection of the most appropriate animal model whose metabolic profile most closely resembles that of humans.

The following table illustrates the concept of comparative metabolic stability, though specific values for 1-(2-methoxyphenyl)piperazine are not available.

Animal Species Relative Metabolic Stability (Illustrative) Key Considerations
MousePotentially LowerOften exhibit higher rates of metabolism. nih.gov
RatModerateA common model, but differences in CYP profiles exist. nih.gov
DogVariableCan have unique metabolic pathways and enzyme expressions. drugbank.com
MonkeyOften closer to humanGenerally considered a more predictive model for human metabolism.
HumanBenchmarkThe ultimate comparator for preclinical data. nih.gov

Implications for Preclinical Drug Development and Animal Model Selection

The metabolic and pharmacokinetic characteristics of 1-(2-methoxyphenyl)piperazine in animal models have significant implications for its preclinical development. A thorough understanding of its metabolic pathways and stability is crucial for several reasons.

Firstly, identifying the primary sites of metabolism, or "metabolic soft spots," on the molecule can guide medicinal chemists in designing more stable and efficacious analogues. researchgate.net For example, if O-demethylation is found to be a major route of rapid clearance, modifications to the methoxy group could be explored to enhance the compound's half-life.

Secondly, understanding the metabolic profile is essential for selecting the most appropriate animal species for toxicology and efficacy studies. The chosen animal model should ideally exhibit a metabolic profile that is qualitatively and quantitatively similar to that observed in human in vitro systems. europa.eu Using a species that produces unique metabolites not found in humans, or that metabolizes the drug at a vastly different rate, can lead to misleading preclinical data and poor prediction of human pharmacokinetics.

Furthermore, knowledge of the specific CYP enzymes involved in the metabolism of 1-(2-methoxyphenyl)piperazine is critical for predicting potential drug-drug interactions. nih.gov If the compound is primarily metabolized by an enzyme that is also responsible for the clearance of other commonly prescribed drugs, there is a risk of altered drug levels when co-administered.

Applications As a Precursor in Advanced Drug Discovery and Chemical Synthesis

Intermediate in the Synthesis of Ligands for Neurotransmitter Receptors

1-(2-methoxyphenyl)piperazine (B120316) is a well-established precursor for the synthesis of ligands targeting a variety of neurotransmitter receptors, which are pivotal in the regulation of numerous physiological and pathological processes in the central nervous system. Its structural motif is frequently incorporated into molecules designed to interact with dopamine (B1211576) and serotonin (B10506) receptors.

Researchers have utilized this compound to create multi-target ligands for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are implicated in conditions like schizophrenia. nih.gov In these syntheses, the 1-(2-methoxyphenyl)piperazine moiety is typically linked to other heterocyclic systems, such as indazole, through an alkyl chain. nih.gov The resulting compounds have shown significant binding affinities for these receptors, with the methoxy (B1213986) group on the phenyl ring playing a role in the ligand-receptor interaction. nih.gov

Furthermore, this precursor is instrumental in developing selective ligands for dopamine D2 and D3 receptors. By modifying the spacer and the aryl moiety attached to the 1-(2-methoxyphenyl)piperazine core, scientists have been able to fine-tune the affinity and selectivity of the resulting compounds. acs.org For instance, the synthesis of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides has yielded ligands with nanomolar and sub-nanomolar affinity for the D3 receptor. acs.org

The versatility of 1-(2-methoxyphenyl)piperazine extends to the synthesis of ligands for other serotonin receptor subtypes as well. It has been used to create potent antagonists for the 5-HT7 receptor and ligands for the 5-HT1A receptor. nih.govebi.ac.uk These applications underscore the importance of this compound as a foundational element in the quest for new therapeutic agents for neurological and psychiatric disorders.

Building Block for Novel Bioactive Compounds

The utility of 1-(2-methoxyphenyl)piperazine, HCl extends beyond neurotransmitter receptor ligands to its role as a fundamental building block for a diverse range of novel bioactive compounds. Its piperazine (B1678402) ring offers a reactive site for the introduction of various substituents, enabling the creation of extensive chemical libraries for drug screening and discovery.

The Mannich reaction, a classic method in organic synthesis, has been employed to produce new derivatives. researchgate.net This reaction allows for the introduction of an aminomethyl group, which can enhance the affinity of the resulting molecule for its biological target. mdpi.com For example, 1-(2-methoxyphenyl)piperazine has been used as the amine component in the synthesis of novel Mannich bases derived from 1,2,4-triazole, which are known for their potential antimicrobial activities. mdpi.com

Moreover, the compound serves as a starting material for creating more complex heterocyclic structures. It can be used to functionalize pyrazolylvinyl ketones through an Aza-Michael addition reaction and to prepare cyclic amine substituted Tröger’s base derivatives. sigmaaldrich.com These reactions highlight the chemical reactivity of the piperazine nitrogen atoms and their utility in constructing unique molecular architectures with potential biological significance.

Role in the Synthesis of Specific Compound Classes (e.g., Hybrid Compounds, Mannich Bases)

This compound, is a key reactant in the synthesis of specific classes of compounds, notably hybrid molecules and Mannich bases, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Hybrid Compounds: The concept of hybrid compounds involves combining two or more pharmacophores (active parts of a molecule) to create a single molecule with a potentially enhanced or multi-target biological profile. 1-(2-methoxyphenyl)piperazine is an ideal component for such hybrids due to its established role as a pharmacophore for various central nervous system receptors.

Mannich Bases: The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. 1-(2-methoxyphenyl)piperazine, being a secondary amine, is frequently utilized in this reaction to generate Mannich bases. These bases are recognized for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticonvulsant properties. jgtps.comnih.gov

A series of novel Mannich bases were synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and various piperazine derivatives, including 1-(2-methoxyphenyl)piperazine. mdpi.com The resulting compounds were then screened for their antimicrobial activity. mdpi.com The synthesis of both symmetric and asymmetric bis-Mannich bases of piperazine has also been explored, combining the N-aryl piperazine pharmacophore with other moieties to evaluate their potential as anticonvulsant agents. jgtps.com

The synthesis of these compound classes demonstrates the strategic use of 1-(2-methoxyphenyl)piperazine to create structurally diverse molecules with the potential for novel therapeutic applications.

Utilization in the Preparation of Specialized Research Probes and Imaging Agents

The unique properties of 1-(2-methoxyphenyl)piperazine have led to its use in the development of sophisticated tools for biomedical research, particularly as a precursor for specialized research probes and imaging agents. These tools are invaluable for studying biological processes at the molecular level and for the non-invasive visualization of specific targets within the body.

One significant application is in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET), a powerful in vivo imaging technique. For example, a derivative, 1-[2-(4-methoxyphenyl)phenyl]piperazine, was labeled with carbon-11 (B1219553) ([¹¹C]) to create a potential PET radiotracer for the serotonin 5-HT7 receptor. nih.gov This allows for the non-invasive study of the distribution and density of these receptors in the brain. nih.gov Similarly, another derivative, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[¹⁸F]fluorobenzamide, was synthesized as a potential brain imaging agent for PET, showing significant brain uptake in preclinical studies. nih.gov

In another study, a novel brain receptor imaging agent was developed by labeling 1-((2-methoxyphenyl) piperazine)ferrocenecarboxamide with technetium-99m (⁹⁹mTc). iaea.org This complex demonstrated promising brain uptake and specific accumulation in the hippocampus, suggesting its potential for imaging brain receptors. iaea.org

Furthermore, "long-chain" derivatives of 1-(2-methoxyphenyl)piperazine containing environment-sensitive fluorescent moieties have been synthesized. ebi.ac.uk These fluorescent ligands can be used to visualize 5-HT1A receptors in cells using fluorescence microscopy, providing a powerful tool for in vitro studies of receptor localization and function. ebi.ac.uk

The development of these specialized probes and imaging agents underscores the critical role of 1-(2-methoxyphenyl)piperazine as a foundational scaffold in creating advanced tools for neuroscience and pharmacological research.

Advanced Methodologies and Computational Approaches in the Study of 1 2 Methoxyphenyl Piperazine

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking studies are indispensable tools for understanding how 1-(2-methoxyphenyl)piperazine (B120316) and its derivatives interact with their biological targets at a molecular level. These computational methods predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.

For instance, in the development of ligands for the 5-HT1A serotonin (B10506) receptor, molecular docking studies have been employed to elucidate the binding modes of novel 1-(2-methoxyphenyl)piperazine derivatives. rsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity and selectivity. In one such study, docking analysis was performed on a series of newly synthesized 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines to understand their interaction with the dopamine (B1211576) D2 receptor. nih.gov The results proposed two possible docking orientations, with the more stable conformation involving a salt bridge between the piperazine (B1678402) moiety and an aspartate residue (Asp114) of the receptor. nih.gov

Molecular dynamics simulations can further refine these docking poses, providing a dynamic view of the ligand-receptor complex and helping to establish a more accurate mode of interaction. nih.gov These computational approaches are often used in conjunction with experimental binding assays to validate the predicted binding affinities and guide the design of more potent and selective ligands. nih.govnih.gov

A study on piperazine derivatives as potential antimicrobial agents also utilized molecular docking to explore their binding interactions with microbial targets. nih.gov The encouraging results from these docking studies highlighted the potential of these compounds to combat microbial resistance. nih.gov

Homology Modeling for Receptor Structure Prediction

In cases where the experimental three-dimensional structure of a target receptor is unavailable, homology modeling serves as a powerful technique to generate a reliable model. This method constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined three-dimensional structure of a related homologous protein (the "template").

For the human 5-HT1A receptor, which has a significant sequence similarity with the human β2-adrenergic receptor, homology models have been generated using the crystal structure of the β2-adrenergic receptor as a template. rsc.org These models are then used in docking studies to investigate the binding of ligands like 1-(2-methoxyphenyl)piperazine derivatives. rsc.org The quality and accuracy of the homology model are critical for the reliability of the subsequent docking simulations.

The process involves aligning the amino acid sequence of the target receptor with that of the template, followed by building the model and refining it to ensure proper stereochemistry and to minimize energy. The resulting model provides a structural framework for understanding ligand-receptor interactions and for the rational design of new drugs.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of 1-(2-methoxyphenyl)piperazine. walshmedicalmedia.com These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies, which are fundamental to its chemical reactivity and biological activity.

Methods like B3LYP with a 6-311++G(d,p) basis set are used to optimize the molecular geometry and calculate vibrational frequencies. walshmedicalmedia.com The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. walshmedicalmedia.com For 1-(2-methoxyphenyl)piperazine and its analogs, these calculations have shown π→π* transitions in the UV-Visible range. walshmedicalmedia.com

Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study hyperconjugative interactions and charge delocalization within the molecule. walshmedicalmedia.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding. walshmedicalmedia.com

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for the purification and analysis of 1-(2-methoxyphenyl)piperazine and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes.

Reverse-phase HPLC methods have been developed for the analysis of 1-(2-methoxyphenyl)piperazine. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are preferred. sielc.com

Specialized HPLC columns, such as Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity, can also be employed for the separation of 1-(2-methoxyphenyl)piperazine. sielc.com In some applications, temperature-programmed packed capillary liquid chromatography with large-volume injection and on-column focusing has been developed for the determination of 1-(2-methoxyphenyl)piperazine derivatives at low concentrations. nih.govepa.gov This method can involve a pre-column for enrichment followed by an analytical column for separation. epa.gov

The following table summarizes typical HPLC conditions used for the analysis of 1-(2-methoxyphenyl)piperazine:

ParameterCondition 1Condition 2
Column Newcrom R1 (Reverse Phase)Atlantis T3C-18 (5 µm, 4.6 mm x 250 mm)
Mobile Phase Acetonitrile, Water, Phosphoric AcidSolvent A: 0.05% TFA in water; Solvent B: Methanol
Detection Not specifiedUV at 277 nm
Flow Rate Not specified0.8 mL/min
Notes For MS compatibility, phosphoric acid is replaced with formic acid.Gradient elution: 0%-20% solvent B in 20 min.

Thin-Layer Chromatography (TLC) is another valuable chromatographic technique, often used for monitoring reaction progress and for preliminary purity assessments due to its simplicity and speed.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are fundamental for the structural elucidation and characterization of 1-(2-methoxyphenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the molecular structure. The chemical shifts in ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. walshmedicalmedia.com The gauge-independent atomic orbital (GIAO) method is often used to calculate theoretical NMR chemical shifts, which are then compared with experimental data to confirm the structure. walshmedicalmedia.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. This information is vital for confirming the identity of synthesized compounds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For 1-(2-methoxyphenyl)piperazine, absorbance maxima have been observed around 277 nm. rsc.org This technique is also useful for quantitative analysis, where a calibration curve can be constructed to determine the concentration of the compound in a sample. rsc.org

The following table provides a summary of the spectroscopic data for 1-(2-methoxyphenyl)piperazine:

Spectroscopic TechniqueKey Findings
¹H NMR Provides information on the chemical environment of protons. walshmedicalmedia.com
¹³C NMR Provides information on the carbon skeleton of the molecule. walshmedicalmedia.comchemicalbook.com
Mass Spectrometry Confirms the molecular weight and fragmentation pattern. nih.gov
UV-Vis Spectroscopy Shows absorbance maxima around 277 nm, indicating π→π* transitions. rsc.orgwalshmedicalmedia.com

These advanced methodologies, from computational modeling to sophisticated spectroscopic and chromatographic techniques, provide a comprehensive understanding of 1-(2-methoxyphenyl)piperazine, facilitating its study and application in various scientific fields.

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